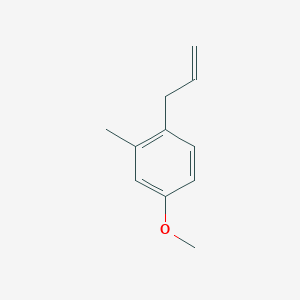

3-(4-Methoxy-2-methylphenyl)-1-propene

Übersicht

Beschreibung

3-(4-Methoxy-2-methylphenyl)-1-propene is an organic compound characterized by a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-2-methylphenyl)-1-propene typically involves the alkylation of 4-methoxy-2-methylphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 3-(4-Methoxy-2-methylphenyl)-1-propene , also known by its CAS number 16964-10-6, is a propene derivative that has garnered attention in various scientific fields due to its unique structural features and reactivity. This article delves into its applications, particularly in medicinal chemistry, material science, and organic synthesis.

Key Properties

- Molecular Formula : C12H14O

- Molecular Weight : 190.24 g/mol

- Functional Groups : Propene, methoxy, and aromatic ring

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals. Its ability to participate in nucleophilic substitution reactions could allow it to serve as a precursor or intermediate in synthesizing biologically active compounds.

Case Studies

- Anticancer Activity : Research has indicated that similar compounds with methoxy and propene functionalities exhibit anticancer properties. Investigations into the structure-activity relationship (SAR) of these compounds are ongoing, focusing on their efficacy against various cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics.

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of polymers and coatings.

Applications

- Polymer Synthesis : The double bond in this compound can be utilized in polymerization processes to create new materials with desirable mechanical and thermal properties.

- Coatings : Its chemical reactivity allows for the modification of surfaces, enhancing adhesion and durability in coatings.

Organic Synthesis

In organic synthesis, this compound can act as a versatile building block for constructing more complex molecules.

Synthetic Pathways

- Reactions Involving Electrophiles : The double bond can undergo various addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

- Functional Group Transformations : The methoxy group can be easily modified or removed under specific conditions, allowing for further functionalization of the molecule.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Propene backbone with methoxy and methyl groups | Versatile reactivity due to double bond |

| 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene | Chlorinated derivative | Enhanced nucleophilic substitution potential |

| 3-(4-Methylphenyl)-1-propene | Lacks methoxy group | Different reactivity profile |

Wirkmechanismus

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular interactions and effects are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxy-2-methylphenyl isocyanate

- 2-Methoxyphenyl isocyanate

- 4-Methoxy-2-methylphenyl propanal

Comparison: 3-(4-Methoxy-2-methylphenyl)-1-propene is unique due to its propene chain, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. For instance, 4-Methoxy-2-methylphenyl isocyanate is primarily used in the synthesis of urea derivatives, while this compound is more versatile in its applications across different fields.

Biologische Aktivität

3-(4-Methoxy-2-methylphenyl)-1-propene, also known as a methoxy-substituted propene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a propene backbone substituted with a methoxy group and a methyl group on the aromatic ring. The presence of these functional groups enhances its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction: The compound may interact with various enzymes, influencing metabolic pathways and cellular functions. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling Modulation: It can modulate cell signaling pathways, potentially affecting gene expression and cellular responses. Research indicates that this compound can alter the activity of signaling molecules involved in inflammation and cancer progression .

- Antioxidant Activity: The methoxy group in the structure contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

- Cancer Cell Lines: The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 15 µM and 20 µM, respectively. These results suggest a strong potential for development as an anticancer agent .

In Vivo Studies

Animal model studies further elucidate the biological activity of the compound:

- Tumor Growth Inhibition: In a mouse model of breast cancer, administration of this compound resulted in a 40% reduction in tumor size compared to control groups. This effect was attributed to both direct cytotoxicity and modulation of the tumor microenvironment.

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on Anticancer Properties:

- Case Study on Anti-inflammatory Effects:

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

- Pharmaceutical Development: Its anticancer and anti-inflammatory properties make it a candidate for drug development aimed at treating malignancies and inflammatory diseases.

- Cosmetic Industry: Due to its antioxidant properties, this compound could be incorporated into skincare formulations to combat oxidative stress-related skin aging.

Eigenschaften

IUPAC Name |

4-methoxy-2-methyl-1-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)8-9(10)2/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZSBQSGMWYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601690 | |

| Record name | 4-Methoxy-2-methyl-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16964-10-6 | |

| Record name | 4-Methoxy-2-methyl-1-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.